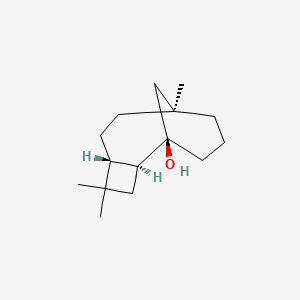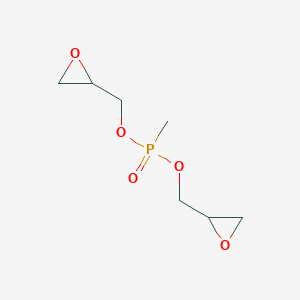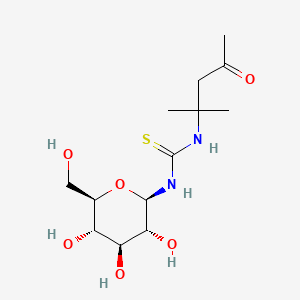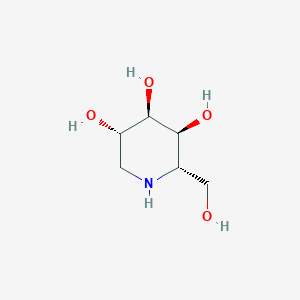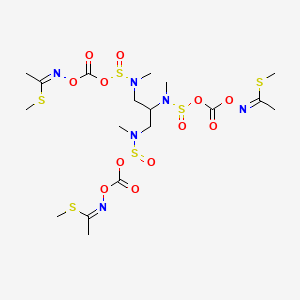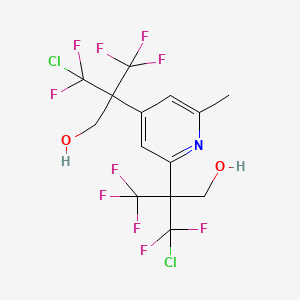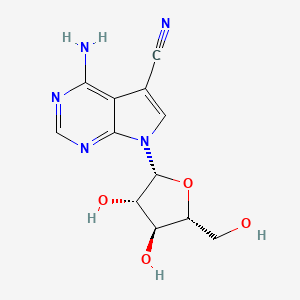
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the urea moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, particularly at the sulfonamide or urea moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide moiety is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
Medically, the compound may have potential as an antimicrobial agent, given the known activity of sulfonamides. Further research could explore its efficacy against specific bacterial strains.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Cyclohexylurea: A compound with a similar urea moiety but lacking the sulfonamide group.
Uniqueness
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is unique due to its combination of a sulfonamide group with a urea moiety and a cyclohexyl ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
81533-88-2 |
|---|---|
Fórmula molecular |
C22H28ClN3O6S2 |
Peso molecular |
530.1 g/mol |
Nombre IUPAC |
1-[4-[2-[(5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
InChI |
InChI=1S/C22H28ClN3O6S2/c1-32-20-12-9-17(23)15-21(20)34(30,31)24-14-13-16-7-10-19(11-8-16)33(28,29)26-22(27)25-18-5-3-2-4-6-18/h7-12,15,18,24H,2-6,13-14H2,1H3,(H2,25,26,27) |
Clave InChI |
HJCVBJAFOTTXJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


